

Technical Support Center: Optimizing Irpagratinib Dosage for Synergistic Effects

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Compound of Interest		
Compound Name:	Irpagratinib	
Cat. No.:	B12386767	Get Quote

Welcome to the **Irpagratinib** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing **irpagratinib** dosage for synergistic effects in preclinical and clinical research. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of irpagratinib?

A1: **Irpagratinib** is an orally bioavailable, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Deregulation of the FGF19-FGFR4 signaling pathway is a key driver in a subset of hepatocellular carcinomas (HCC).[2][3] **Irpagratinib** covalently binds to a specific cysteine residue within the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity. This blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and migration.

Q2: In which cancer types and patient populations is **irpagratinib** most effective?

A2: **Irpagratinib** has shown the most promise in patients with advanced hepatocellular carcinoma (HCC) whose tumors have an overexpression of FGF19, the primary ligand for FGFR4.[4][5][6] Clinical studies have demonstrated that patients with FGF19-overexpressing HCC have a higher objective response rate (ORR) to **irpagratinib** treatment.[7][8]







Q3: What are the most promising synergistic partners for irpagratinib?

A3: Preclinical and clinical studies have shown that **irpagratinib** has synergistic anti-tumor effects when combined with various therapeutic agents.[2][3] These include:

- Immune checkpoint inhibitors: (e.g., atezolizumab, other anti-PD-(L)1 antibodies)
- Multi-kinase inhibitors: (e.g., lenvatinib)
- Anti-angiogenic agents: (e.g., bevacizumab)
- Other targeted therapies: (e.g., SHP2 inhibitors, EGFR antagonists)[2][3]

Q4: What are the recommended starting doses for **irpagratinib** in preclinical and clinical combination studies?

A4: Specific preclinical dosages are not widely published and should be determined empirically. However, clinical trial data can provide a starting point for dose-ranging studies. In a phase 2 study of **irpagratinib** in combination with atezolizumab, dosages of 160mg and 220mg administered twice daily (BID) were evaluated.[5] A dose of 220mg BID was shown to have a notable objective response rate in FGF19+ HCC patients.[7][8][9] For preclinical in vivo studies, the dosage will depend on the animal model and the specific combination being tested.

Data Presentation Clinical Trial Efficacy of Irpagratinib and a Combination Partner



Clinical Trial Phase	Treatment Regimen	Patient Population	Objective Response Rate (ORR)
Phase 1b	Irpagratinib Monotherapy (BID regimens)	FGF19- overexpressing late- line HCC	40.7%[2][3]
Phase 2	Irpagratinib (220mg BID) + Atezolizumab	FGF19+ HCC (previously received ICI)	50%[7][8][9]
Phase 1	Irpagratinib + Atezolizumab	FGF19- overexpressing HCC	55.6%[2]

Note: Preclinical quantitative synergy data, such as Combination Index (CI) values and IC50 values for **irpagratinib** in specific HCC cell lines, are not publicly available in the reviewed literature. Researchers should determine these values empirically for their specific experimental systems.

Experimental Protocols In Vitro Synergy Assay Protocol

This protocol outlines a general workflow for assessing the synergistic effects of **irpagratinib** in combination with another therapeutic agent in HCC cell lines.

- 1. Cell Line Selection and Culture:
- Select a panel of HCC cell lines with known FGF19 and FGFR4 expression levels.
- Culture the cells in their recommended media and conditions.
- 2. Single-Agent Dose-Response Curves:
- Plate the cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of irpagratinib and the combination drug as single agents for 72 hours.



- Determine the half-maximal inhibitory concentration (IC50) for each drug using a cell viability assay (e.g., CellTiter-Glo®).
- 3. Combination Drug Treatment:
- Based on the single-agent IC50 values, design a matrix of combination drug concentrations.
 A common approach is to use a fixed ratio of the two drugs based on their IC50s (e.g., 1:1, 1:2, 2:1).
- Treat the cells with the drug combinations for 72 hours.
- 4. Data Analysis and Synergy Calculation:
- Measure cell viability for each combination treatment.
- Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
 - ∘ CI < 1: Synergism
 - CI = 1: Additive effect
 - CI > 1: Antagonism

In Vivo Xenograft Model Protocol

This protocol provides a general outline for evaluating the synergistic efficacy of **irpagratinib** in a mouse xenograft model of HCC.

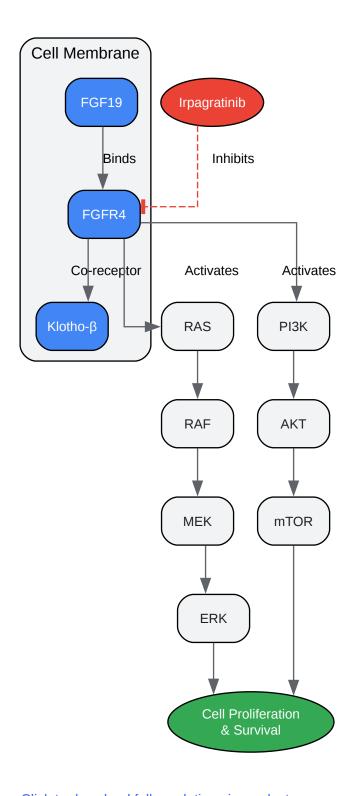
- 1. Cell Line Implantation:
- Subcutaneously implant a suitable HCC cell line (with known FGF19/FGFR4 status) into the flank of immunocompromised mice.
- Allow the tumors to reach a predetermined size (e.g., 100-150 mm³).
- 2. Treatment Groups:
- Randomize the mice into the following treatment groups:



- Vehicle control
- Irpagratinib alone
- Combination drug alone
- Irpagratinib + combination drug
- 3. Dosing and Administration:
- Based on preliminary tolerability studies, determine the appropriate doses for irpagratinib and the combination drug.
- Administer the drugs via the appropriate route (e.g., oral gavage for irpagratinib) and schedule.
- 4. Tumor Growth Monitoring and Analysis:
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
- Compare tumor growth inhibition between the different treatment groups to assess synergy.

Mandatory Visualizations

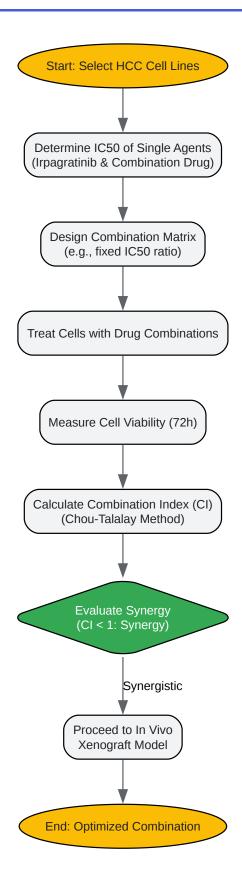




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Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of irpagratinib.

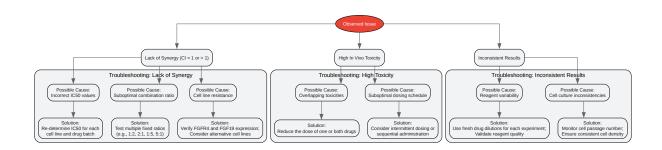




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Caption: Experimental workflow for assessing **irpagratinib** synergy in vitro.





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Caption: Troubleshooting guide for irpagratinib combination experiments.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Lack of Synergy in Vitro	Incorrect IC50 values used for combination design.	Re-determine the IC50 for irpagratinib and the combination drug for each cell line and drug batch.
Suboptimal combination ratio.	Test a wider range of fixed- ratio combinations (e.g., 1:3, 3:1, 1:10, 10:1) to identify the optimal synergistic ratio.	
Cell line is resistant to the mechanism of action.	Confirm FGFR4 expression and FGF19 overexpression in your cell line model. Consider screening a broader panel of HCC cell lines.	
High Toxicity in Vivo	Overlapping toxicities of the combined agents.	Reduce the dose of one or both drugs in the combination. A dose de-escalation study may be necessary.
Suboptimal dosing schedule.	Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off) or sequential administration of the two drugs.	
Inconsistent or Irreproducible Results	Variability in drug preparation.	Prepare fresh drug dilutions from stock solutions for each experiment. Ensure complete solubilization of irpagratinib.
Inconsistent cell culture conditions.	Maintain a consistent cell passage number and ensure a uniform cell seeding density. Regularly test for mycoplasma contamination.	_



Assay variability.	Include appropriate positive and negative controls in every experiment. Ensure proper mixing and incubation times for viability assays.	_
Unexpected Antagonism	Negative drug-drug interaction.	Review the known mechanisms of both drugs to identify potential antagonistic interactions at the molecular level. Consider a different combination partner.
Off-target effects at high concentrations.	Ensure that the concentrations used in the combination studies are clinically relevant and within the selective range for FGFR4 inhibition by irpagratinib.	

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